Racemosidine C

Description

This article adopts a comparative framework guided by methodologies outlined in academic guidelines to evaluate Racemosidine C against structurally or functionally analogous compounds.

Properties

CAS No. |

1236805-07-4 |

|---|---|

Molecular Formula |

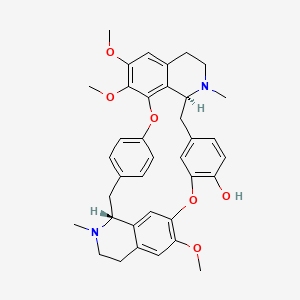

C37H40N2O6 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

(1R,16S)-9,10,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaen-21-ol |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(42-4)36(37)43-5)13-15-39(2)29(35)17-23-8-11-30(40)31(18-23)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m1/s1 |

InChI Key |

DGAIZFTYTKDOEN-WDYNHAJCSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@H](CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)N(CCC6=CC(=C5OC)OC)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Racemosidine C involves multiple steps, starting from simpler steroidal precursors. The process typically includes glycosylation reactions where sugar moieties are attached to the steroid backbone. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from natural sources, such as plants belonging to the genus Asparagus. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Racemosidine C undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties or the steroid backbone.

Reduction: Reduction reactions can alter the double bonds or carbonyl groups in the molecule.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of steroidal saponins.

Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for treating various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and as a bioactive ingredient in health supplements.

Mechanism of Action

The mechanism of action of Racemosidine C involves its interaction with cellular membranes and specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s glycosidic moieties play a crucial role in its ability to interact with cell membranes and proteins, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Functional Groups | Solubility Profile |

|---|---|---|---|

| This compound | Alkaloid ring | Amine, hydroxyl | Moderate (freebase) |

| Ranitidine nitroacetamide | Furan, thioether | Nitroacetamide, dimethylamine | High (polar) |

| Ranitidine diamine | Furan, thioethyl | Diamine, hemifumarate salt | High (ionic) |

Functional and Pharmacological Comparisons

highlights the need to compare compounds based on functional applications. For example:

- Toxicity Profiles: Chemoinformatics databases (e.g., MMsINC) could theoretically model this compound’s toxicity by comparing its structure to known toxicophores in related compounds .

Table 2: Functional Comparison

Research Findings and Limitations

Current gaps in this compound research include:

Q & A

Q. What are the foundational spectroscopic and chromatographic methods for characterizing Racemosidine C, and how should researchers validate their results?

Q. How should researchers design initial bioactivity assays for this compound to ensure reproducibility?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., NIH/NCATS guidelines). Include positive controls (e.g., known inhibitors) and triplicate measurements to assess variability. Report IC₅₀ values with confidence intervals and validate findings across multiple cell lines (e.g., HEK293, HeLa). Pre-screen compounds for solubility (via DLS) to avoid false negatives .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer : Follow institutional animal care guidelines (e.g., IACUC) for dosing, sample size, and endpoint criteria. Justify species selection (e.g., murine models for pharmacokinetics) and include exclusion criteria (e.g., weight outliers, pre-existing conditions). For human-derived cell lines, obtain ethical approval and document provenance .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., kinase domains). Validate with molecular dynamics simulations (GROMACS) to assess stability over 100 ns. Compare results with mutagenesis studies to identify critical residues. Cross-reference with cheminformatics databases (ChEMBL, PubChem) to prioritize targets .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Q. How should researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodological Answer : Apply design of experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Use HPLC tracking to identify intermediates and byproducts. Compare microwave-assisted synthesis vs. traditional reflux for rate enhancement. Characterize crystallinity (PXRD) to ensure batch consistency. Collaborate with process chemists to address bottlenecks (e.g., column chromatography) .

Methodological Frameworks

- Literature Review : Prioritize primary sources (e.g., MedChemComm, J. Nat. Prod.) over vendor databases. Use tools like SciFinder to track synthetic protocols and bioactivity data .

- Data Contradiction Analysis : Apply the FINER criteria to evaluate study feasibility and relevance. Use contradiction matrices to map conflicting variables (e.g., pH-dependent solubility vs. assay buffer conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.